5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine: is a heterocyclic compound that contains both pyridine and pyrazine rings. This compound is characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 3rd position of the pyrido[3,4-b]pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-2-(trifluoromethyl)pyridine with hydrazine hydrate, followed by cyclization to form the desired pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, cyclization, and purification steps. The specific conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
- Coupled products with extended carbon chains .
Scientific Research Applications
Chemistry: 5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and trifluoromethyl groups enhances its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 5-Chloro-3-(trifluoromethyl)pyrido[2,3-b]pyrazine
- 5-Chloro-3-(trifluoromethyl)pyrido[4,3-b]pyrazine
- 5-Chloro-3-(trifluoromethyl)pyrido[3,4-c]pyrazine
Comparison: While these compounds share a similar core structure, the position of the chlorine and trifluoromethyl groups can significantly influence their chemical properties and reactivity. 5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects .
Properties
Molecular Formula |
C8H3ClF3N3 |
---|---|
Molecular Weight |
233.58 g/mol |
IUPAC Name |
5-chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H3ClF3N3/c9-7-6-4(1-2-13-7)14-3-5(15-6)8(10,11)12/h1-3H |
InChI Key |
GHFFDCUCNIMYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NC(=CN=C21)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.